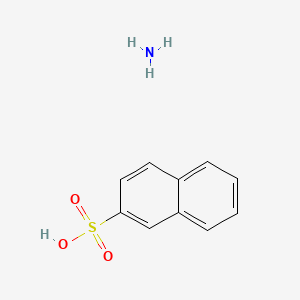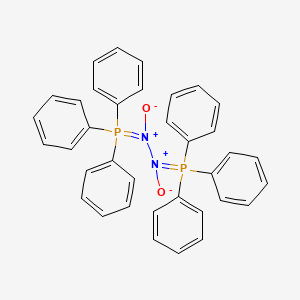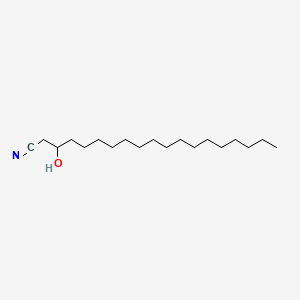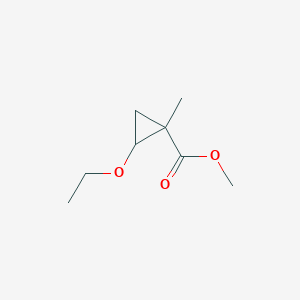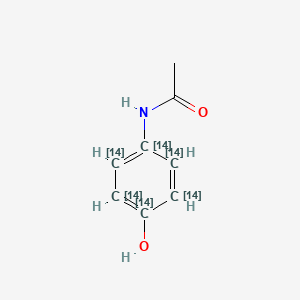
4-Acetamidophenol-ring-UL-14C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetamidophenol-ring-UL-14C is a radiolabeled compound used in various scientific research applications. It is a derivative of 4-acetamidophenol, commonly known as paracetamol or acetaminophen. The “UL-14C” designation indicates that the compound is uniformly labeled with carbon-14, a radioactive isotope, which allows for tracking and studying its behavior in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidophenol-ring-UL-14C typically involves the incorporation of carbon-14 into the acetaminophen molecule. This can be achieved through various synthetic routes, including the reaction of carbon-14 labeled acetic anhydride with p-aminophenol. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound requires specialized facilities equipped to handle radioactive materials. The process involves the synthesis of carbon-14 labeled precursors, followed by their incorporation into the acetaminophen molecule. The final product is purified to ensure high radiochemical purity and specific activity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetamidophenol-ring-UL-14C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone imine derivatives.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
Oxidation: Quinone imine derivatives.
Reduction: Parent amine form.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Acetamidophenol-ring-UL-14C is widely used in scientific research due to its radiolabeled nature. Some applications include:
Chemistry: Studying reaction mechanisms and kinetics.
Biology: Tracking metabolic pathways and enzyme interactions.
Medicine: Investigating drug metabolism and pharmacokinetics.
Industry: Quality control and tracing contaminants in pharmaceutical production.
Mécanisme D'action
The mechanism of action of 4-Acetamidophenol-ring-UL-14C involves its interaction with biological molecules. It binds to DNA through groove binding and intercalation, as evidenced by UV-Vis and FTIR studies . The binding constants indicate a spontaneous process, with specific functional groups involved in the interaction depending on the pH.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Acetamidophenol-ring-UL-14C: Another radiolabeled derivative with similar applications.
Acetaminophen glucuronide: A metabolite of acetaminophen used in metabolic studies.
Uniqueness
4-Acetamidophenol-ring-UL-14C is unique due to its specific labeling with carbon-14, allowing for detailed tracking and analysis in various research applications. Its ability to bind to DNA and its use in studying metabolic pathways make it a valuable tool in scientific research.
Propriétés
Numéro CAS |
90135-67-4 |
|---|---|
Formule moléculaire |
C8H9NO2 |
Poids moléculaire |
163.12 g/mol |
Nom IUPAC |
N-(4-hydroxy(1,2,3,4,5,6-14C6)cyclohexa-1,3,5-trien-1-yl)acetamide |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i2+2,3+2,4+2,5+2,7+2,8+2 |
Clé InChI |
RZVAJINKPMORJF-ANARQPDSSA-N |
SMILES isomérique |
CC(=O)N[14C]1=[14CH][14CH]=[14C]([14CH]=[14CH]1)O |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


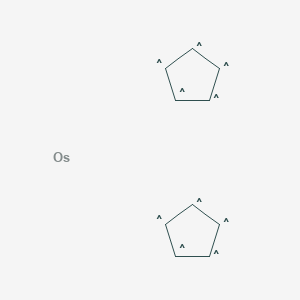
![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13834363.png)
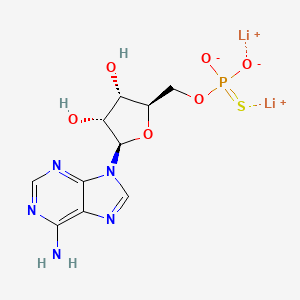
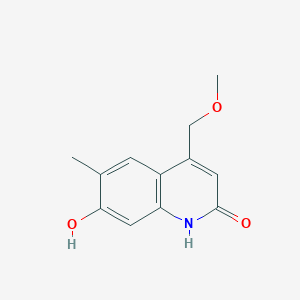
![tert-butyl N-[(E,2S,3R)-3-benzoyl-1,3-dihydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B13834380.png)
![Hexahydro-5H-oxireno[2,3-c]benzofuran](/img/structure/B13834383.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13834386.png)
![(1S,3R,5R)-7-oxo-6-azatricyclo[4.3.0.01,3]nonane-5-carboxylic acid](/img/structure/B13834387.png)

